molecular formula C14H18Cl2N4O4 B2927727 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride CAS No. 2470437-53-5

3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride

Cat. No. B2927727
CAS RN: 2470437-53-5
M. Wt: 377.22
InChI Key: DGAWSTQSSABWMF-UHFFFAOYSA-N
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Description

The compound “3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride” is a chemical with the CAS Number: 2470437-53-5 . It has a molecular weight of 377.23 . The compound is in the form of a powder and is stored at room temperature .

Scientific Research Applications

Antitumor Activity

The compound has been studied for its antiproliferative activity against various human tumor cell lines. For instance, derivatives containing the 4-hydroxypiperidine group have shown moderate anti-proliferative activities . One derivative, referred to as compound 17i, exhibited significant activity with an IC50 value of 3.89 µM against H1975 cells . This compound was able to inhibit colony formation, cell migration, and induced apoptosis in a dose-dependent manner, as well as causing cell cycle arrest in the S phase .

Chemotherapy Drug Development

Due to its antitumor properties, EN300-27106113 could be a promising lead for the development of chemotherapy drugs. The pyrimidine ring, which is part of its structure, is a core skeleton of genetic material and is crucial for anticancer activity . The development of anticancer drugs with high specificity and low toxicity is a research focus, and this compound’s derivatives could contribute to this field .

Genetic Material Research

The compound’s pyrimidine ring is also significant for genetic material research. Pyrimidine rings are important nitrogen-containing heterocyclic compounds with a variety of biological activities, including antitumor effects . This makes EN300-27106113 a valuable compound for studying genetic material and its interactions with various substances.

Inhibitors for Enzymes and Kinases

Pyrimidine derivatives have been found to act as inhibitors for various enzymes and kinases, which are essential for cancer cell proliferation and survival . EN300-27106113 could serve as a base for synthesizing inhibitors like glycogen synthase kinase (GSK) inhibitors, tyrosine kinase inhibitors (TKIs), and others .

Cell Migration and Metastasis Studies

The compound has been used to study the prevention of cancer cell migration. In particular, compound 17i’s effect on preventing the migration of cancer cells was evaluated using the Transwell assay . This application is crucial for understanding and potentially inhibiting the metastasis of cancer cells.

Apoptosis and Cell Cycle Analysis

EN300-27106113 derivatives have been utilized to induce apoptosis in a dose-dependent manner and to analyze cell cycle arrest . These studies are fundamental for understanding the mechanisms of cell death and proliferation, which are key in cancer research and therapy development.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-[(4-hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4.2ClH/c19-13-11-2-1-10(18(21)22)7-12(11)16-9-17(13)8-14(20)3-5-15-6-4-14;;/h1-2,7,9,15,20H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAWSTQSSABWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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